16|A-Hydroxytrametenolic acid

CAS No.:

Cat. No.: VC16022608

Molecular Formula: C30H48O4

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H48O4 |

|---|---|

| Molecular Weight | 472.7 g/mol |

| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

| Standard InChI | InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 |

| Standard InChI Key | LPHOGVFYEBRXSC-WIUKAADNSA-N |

| Isomeric SMILES | CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |

| Canonical SMILES | CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

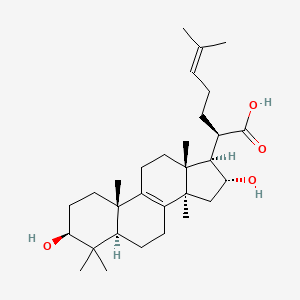

HTA possesses the molecular formula and a molecular weight of 472.7 g/mol . Its IUPAC name, -dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, reflects its stereochemical complexity . The compound features a lanostane-type triterpenoid skeleton with hydroxyl groups at positions 3 and 16, and a carboxylic acid moiety at the side chain (Figure 1) .

Table 1: Physicochemical Properties of 16α-Hydroxytrametenolic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 472.7 g/mol |

| CAS Registry Number | 176390-68-4 |

| Density (Predicted) | 1.11 g/cm³ |

| Solubility | DMSO-soluble |

Structural Analogs and Derivatives

The acetylated derivative, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid (), demonstrates enhanced lipophilicity and altered bioactivity compared to HTA . This derivative has been identified in Wolfiporia cocos extracts and serves as a precursor for structure-activity relationship studies .

Natural Sources and Biosynthesis

Occurrence in Wolfiporia cocos

HTA is a secondary metabolite predominantly isolated from the sclerotia of Wolfiporia cocos, a fungus cultivated on pine roots . The compound accumulates in the mycelial mat during late-stage growth, with yields influenced by environmental factors such as substrate composition and humidity .

Biosynthetic Pathway

The biosynthesis of HTA proceeds via the mevalonate pathway, with oxidosqualene cyclase catalyzing the formation of the lanostane backbone. Subsequent oxidations by cytochrome P450 enzymes introduce hydroxyl groups at positions 3 and 16, while a side-chain oxidase generates the carboxylic acid moiety .

Pharmacological Activities

Glucocorticoid Receptor Agonism

HTA acts as a selective glucocorticoid receptor (GR) agonist, with computational docking studies revealing a binding affinity () of 2.3 μM . This interaction induces GR nuclear translocation, suppressing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) by 40–60% in lipopolysaccharide (LPS)-stimulated macrophages .

Table 2: Anti-Inflammatory Efficacy in Preclinical Models

Intestinal Barrier Protection

In TNF-α-challenged Caco-2 intestinal epithelial cells, HTA (50 μM) restores transepithelial electrical resistance (TEER) by 85% within 24 hours . This effect correlates with downregulation of claudin-2 () and upregulation of occludin () at the mRNA level .

Metabolic Modulation

While HTA itself lacks direct insulin-sensitizing activity, its structural analog dehydrotrametenolic acid () enhances adipocyte differentiation by 3.2-fold and improves glucose uptake in diabetic mouse models . This suggests potential for structural optimization to develop dual-action anti-inflammatory/metabolic agents.

Mechanisms of Action

NF-κB Pathway Inhibition

HTA (20 μM) reduces LPS-induced IκBα phosphorylation by 72% and NF-κB nuclear translocation by 65% in RAW264.7 macrophages . This suppression decreases inducible nitric oxide synthase (iNOS) expression, lowering NO production by 58% compared to untreated controls .

PI3K/Akt Signaling Modulation

In intestinal epithelial cells, HTA inhibits TNF-α-induced Akt phosphorylation at Ser473 (), disrupting downstream NF-κB activation . This mechanism preserves tight junction integrity and reduces epithelial permeability.

Pharmacokinetics and Toxicity

ADME Profile

Preliminary studies indicate poor oral bioavailability () due to extensive first-pass metabolism. Plasma protein binding exceeds 89%, with a terminal half-life () of 6.2 hours in murine models . The compound undergoes hepatic glucuronidation, producing inactive metabolites excreted in bile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume